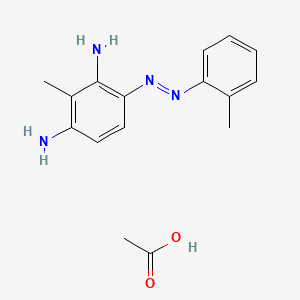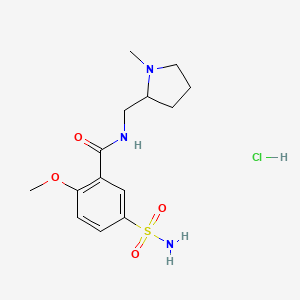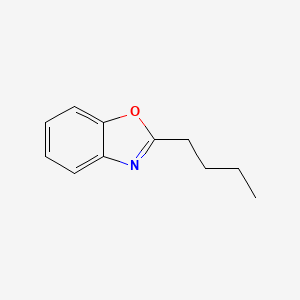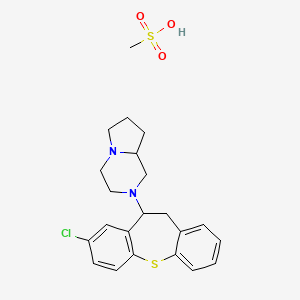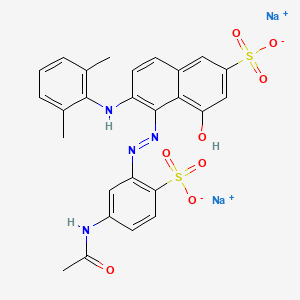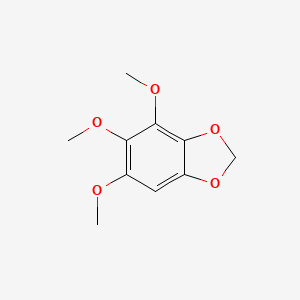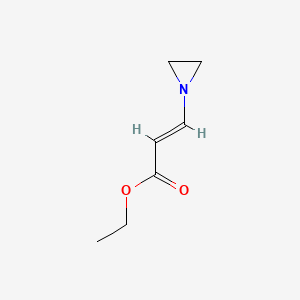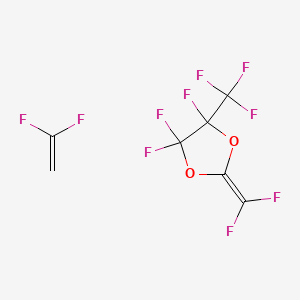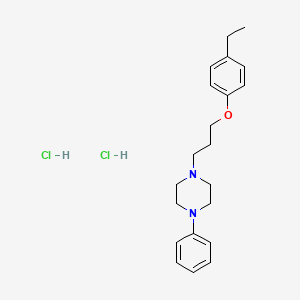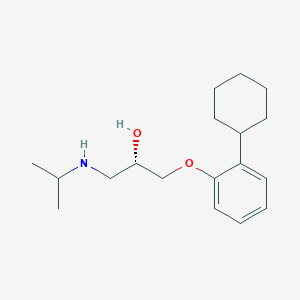
Demoxepam C-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Demoxepam C-14 is a benzodiazepine derivative and a metabolite of chlordiazepoxide. It possesses anticonvulsant properties and other characteristic benzodiazepine effects . The compound is known for its role in the central nervous system, particularly in the modulation of GABA (gamma-aminobutyric acid) receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Demoxepam can be synthesized through the hydrolysis of chlordiazepoxide. The process involves the conversion of chlordiazepoxide to demoxepam via a ketone structure . This reaction is concentration-dependent and follows first-order kinetics. The hydrolysis is also temperature-dependent, with higher temperatures accelerating the reaction .
Industrial Production Methods
In industrial settings, the production of demoxepam involves the use of chlordiazepoxide as a precursor. The hydrolysis reaction is carefully controlled to ensure the efficient conversion of chlordiazepoxide to demoxepam. The reaction conditions, including temperature and concentration, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Demoxepam undergoes several types of chemical reactions, including:
Hydrolysis: The conversion of chlordiazepoxide to demoxepam via hydrolysis.
Oxidation: Demoxepam can be oxidized to form various metabolites.
Reduction: Reduction reactions can also occur, leading to different products.
Common Reagents and Conditions
Hydrolysis: Water and appropriate catalysts are used to facilitate the hydrolysis of chlordiazepoxide.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Scientific Research Applications
Demoxepam has several scientific research applications, including:
Neuropharmacology: It is used as a benzodiazepine receptor ligand to study its effects on anxiety and potential therapeutic applications.
Analytical Chemistry: Demoxepam is used in gas chromatography-mass spectrometry (GC-MS) analysis to study its degradation and potential interferences.
Biological Studies: Research on demoxepam’s effects on GABA receptors provides insights into its role in the central nervous system.
Medical Research: Studies on demoxepam’s anticonvulsant properties contribute to the development of new treatments for seizure disorders.
Mechanism of Action
Demoxepam exerts its effects by acting as a GABA-A receptor agonist. It binds to the GABA-A receptors and enhances their response to GABA, the primary inhibitory neurotransmitter in the central nervous system . This action leads to increased inhibitory effects, resulting in sedation, anxiolysis, and anticonvulsant properties . The metabolic pathway of demoxepam involves its conversion from chlordiazepoxide and further breakdown into other metabolites such as nordiazepam and oxazepam .
Comparison with Similar Compounds
Demoxepam is similar to other benzodiazepines, particularly chlordiazepoxide, from which it is derived. Other similar compounds include:
Chlordiazepoxide: The parent compound of demoxepam, known for its anxiolytic and sedative effects.
Nordiazepam: A metabolite of demoxepam with similar pharmacological properties.
Oxazepam: Another metabolite of demoxepam, commonly used for its anxiolytic and sedative effects.
Uniqueness
Demoxepam is unique in its long duration of action and its role as a major metabolite of chlordiazepoxide. It has a slower elimination rate compared to its parent compound, making it effective for prolonged therapeutic effects .
Properties
CAS No. |
72216-20-7 |
|---|---|
Molecular Formula |
C15H11ClN2O2 |
Molecular Weight |
288.70 g/mol |
IUPAC Name |
7-chloro-4-hydroxy-5-phenyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H11ClN2O2/c16-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)18(20)9-14(19)17-13/h1-8,20H,9H2/i14+2 |
InChI Key |
PSADRZMLSXCSAS-HKGQFRNVSA-N |
Isomeric SMILES |
C1[14C](=O)N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3)Cl |
Canonical SMILES |
C1C(=O)N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


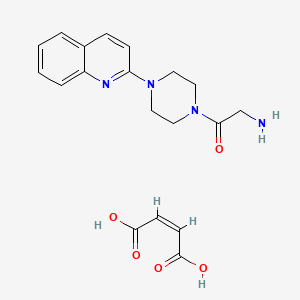
![2-[4-(3-iodo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B12715246.png)
